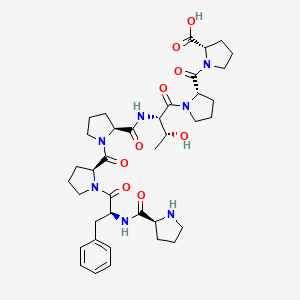acetamido}hexanoic acid CAS No. 701210-23-3](/img/structure/B12520889.png)
6-{2-[(2-Bromobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound characterized by the presence of a bromobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, starting with the bromination of benzene to form 2-bromobenzene. This is followed by sulfonylation to introduce the sulfonyl group. The resulting 2-bromobenzene-1-sulfonyl chloride is then reacted with an amine to form the sulfonamide. The acetamido group is introduced through an acylation reaction, and finally, the hexanoic acid chain is attached via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The bromobenzene moiety can be oxidized to form bromobenzene derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are often employed.
Major Products
Oxidation: Bromobenzene derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its complex structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid involves its interaction with specific molecular targets. The bromobenzene sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido and hexanoic acid groups may also play roles in binding to biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding.
6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid: A similar compound with a nitro group instead of a bromo group.
Uniqueness
6-{2-(2-Bromobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to the presence of the bromobenzene sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
701210-23-3 |
|---|---|
Formule moléculaire |
C14H17BrN2O6S |
Poids moléculaire |
421.27 g/mol |
Nom IUPAC |
6-[[2-[(2-bromophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17BrN2O6S/c15-10-6-3-4-7-11(10)24(22,23)17-14(21)13(20)16-9-5-1-2-8-12(18)19/h3-4,6-7H,1-2,5,8-9H2,(H,16,20)(H,17,21)(H,18,19) |
Clé InChI |
XMNVLYLCHWNIEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12520815.png)
![5-Bromo-6-methoxy-2-{[3-(trifluoromethyl)pyridin-2-yl]methyl}-2,3-dihydroinden-1-one](/img/structure/B12520823.png)
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
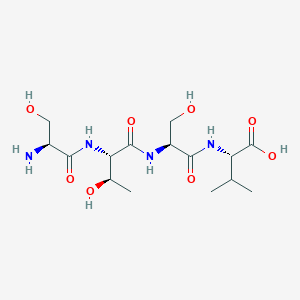
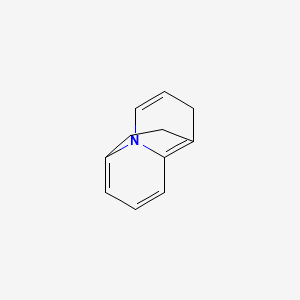

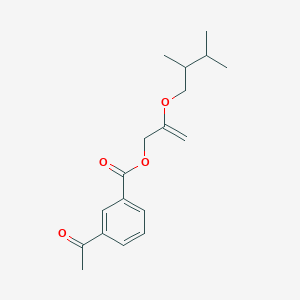
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
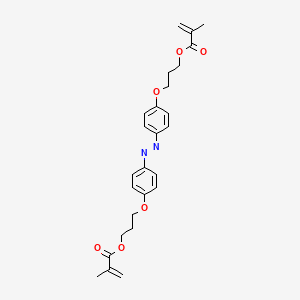
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![2-[(1E)-hept-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12520877.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
